molecular formula C22H19FN4O B6032305 N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide

Cat. No.: B6032305
M. Wt: 374.4 g/mol
InChI Key: PMQJRJZBXXXJEE-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol has been reported to yield the corresponding indole derivative . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain receptors or enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c23-17-4-1-2-6-21(17)27-20-7-3-5-19(16(20)13-25-27)26-22(28)15-8-9-18-14(12-15)10-11-24-18/h1-2,4,6,8-13,19,24H,3,5,7H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQJRJZBXXXJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)NC(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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